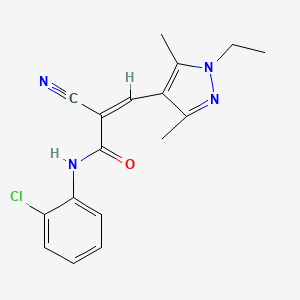

1-methyl-N-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related 1H-1,2,3-triazole-4-carboxamide compounds involves the condensation of specific isocyanates with amines or hydrazines, leading to compounds with potential biological activities. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and similar compounds has been achieved through condensation reactions followed by cyclization processes. These methodologies highlight the versatile approaches for synthesizing triazole derivatives, including the target compound (Lu et al., 2017; Ji et al., 2018).

Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole-4-carboxamides is characterized by X-ray diffraction techniques, revealing specific intermolecular and intramolecular hydrogen bonding that influences the compound's conformation and stability. This structural insight is critical for understanding the physical and chemical properties of these compounds (Shen et al., 2013).

Chemical Reactions and Properties

1H-1,2,3-triazole-4-carboxamides participate in various chemical reactions, including condensation and cyclization, to form structurally diverse compounds. Their reactivity is influenced by the substituents on the triazole ring and the nature of the reactants involved in their synthesis. The presence of a trifluoromethyl group, for instance, can significantly affect the electronic properties and reactivity of these molecules (Pokhodylo et al., 2009).

Physical Properties Analysis

The physical properties of 1H-1,2,3-triazole-4-carboxamides, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. X-ray crystallography studies provide detailed information about the crystalline structure, which helps in understanding the compound's physical characteristics and its potential applications in various fields (Lei et al., 2014).

Chemical Properties Analysis

The chemical properties of 1H-1,2,3-triazole-4-carboxamides, including their stability, reactivity, and interactions with various biological targets, are essential for their potential applications in medicinal chemistry. Studies on related compounds demonstrate their ability to inhibit the proliferation of cancer cell lines, indicating the significance of the triazole moiety and its substituents in modulating biological activity (Lu et al., 2017; Ji et al., 2018).

Aplicaciones Científicas De Investigación

Discovery and Optimization of Inhibitors

1-methyl-N-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide derivatives have been identified as potent inhibitors in various biochemical pathways. For instance, compounds with similar structures have been explored for their role as inhibitors of soluble epoxide hydrolase, a key enzyme implicated in the regulation of physiological processes and the development of cardiovascular diseases. Such studies have led to the identification of compounds with significant in vivo efficacy, highlighting their potential as therapeutic agents (R. Thalji et al., 2013).

Antimicrobial Agent Development

Research has also focused on the synthesis and evaluation of 1,2,3-triazole derivatives as potential antimicrobial agents. Novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, for example, have shown moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, underscoring the versatility of these compounds in addressing various infectious diseases (Rahul P. Jadhav et al., 2017).

Synthesis and Structural Analysis

Efforts in the synthesis of 1,2,3-triazole derivatives have led to the development of novel methods that provide insights into the structural requirements for biological activity. Oriented synthesis approaches have enabled the generation of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives, serving as important intermediates for further drug development. Such research not only expands the chemical toolbox but also facilitates the understanding of structure-activity relationships crucial for drug design (Da’an Liu et al., 2015).

Exploring Antiepileptic Properties

This compound and its derivatives have been studied for their antiepileptic properties. Rufinamide, for example, is a structurally novel compound that limits the frequency of sodium-dependent neuronal action potentials, offering a new avenue for epilepsy treatment. Such investigations provide valuable data on the cognitive effects of these compounds, paving the way for safer and more effective antiepileptic drugs (A. Aldenkamp & Willem C. J. Alpherts, 2006).

Catalytic and Synthesis Applications

Moreover, 1,2,3-triazole derivatives have been utilized in catalysis and synthesis processes, demonstrating their utility beyond pharmaceutical applications. The design and synthesis of new 1,2,3-triazolyl pyrazole derivatives as antimicrobial agents, for instance, involve complex reactions that highlight the compound's role in facilitating new synthetic pathways. Such research not only advances our understanding of chemical reactions but also contributes to the discovery of new antimicrobial agents with potential clinical applications (Manjunatha Bhat et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target various enzymes and receptors, influencing a range of biological activities .

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby influencing the biological processes they are involved in .

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, including those involved in inflammation, pain perception, and microbial growth .

Pharmacokinetics

Result of Action

Based on the activities of similar compounds, it may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

1-methyl-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O/c1-18-6-9(16-17-18)10(19)15-8-4-2-7(3-5-8)11(12,13)14/h2-6H,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHGHUHWQLVVJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)

![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)

![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)

![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)